molecular formula C9H12O B14313821 Non-6-EN-3-YN-2-one CAS No. 109987-11-3

Non-6-EN-3-YN-2-one

Cat. No.: B14313821
CAS No.: 109987-11-3
M. Wt: 136.19 g/mol
InChI Key: LQQCDWWJYBKYPZ-UHFFFAOYSA-N
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Description

Non-6-EN-3-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-6-EN-3-YN-2-one can be synthesized through several methods, one of which involves the Bohlmann-Rahtz Pyridine Synthesis. This method includes the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the desired product . Another approach involves a one-pot, three-step process using palladium(II)- and ruthenium(II)-catalysis, which allows for the efficient synthesis of highly substituted enynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and ruthenium is common in these processes to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Non-6-EN-3-YN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Mechanism of Action

The mechanism of action of Non-6-EN-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Non-6-EN-3-YN-2-one include other enynes and alkynes, such as:

  • 1-Butyne
  • 1-Pentyne
  • 1-Hexyne
  • 1-Heptyne
  • 1-Octyne
  • 1-Nonyne
  • 1-Decyne

Uniqueness

This compound is unique due to its specific combination of a double bond and a triple bond within the same molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may only contain one type of unsaturation.

Properties

CAS No.

109987-11-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-6-en-3-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6H2,1-2H3

InChI Key

LQQCDWWJYBKYPZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC#CC(=O)C

Origin of Product

United States

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